molecular formula C6HF9O3 B8005167 Perfluorotetrahydro-2H-pyran-2-carboxylic acid

Perfluorotetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B8005167
M. Wt: 292.06 g/mol
InChI Key: LVGWKGIWYUWEJH-UHFFFAOYSA-N
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Description

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C6HF9O3. It is characterized by the presence of a perfluorinated tetrahydropyran ring and a carboxylic acid functional group. This compound is notable for its high thermal stability and resistance to chemical reactions due to the strong electron-withdrawing effects of the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluorotetrahydro-2H-pyran-2-carboxylic acid typically involves the fluorination of tetrahydropyran derivatives. One common method is the direct fluorination of tetrahydropyran-2-carboxylic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing a fluorinating agent. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as distillation or recrystallization to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

Perfluorotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form perfluorotetrahydro-2H-pyran-2-carboxylate salts.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Perfluorotetrahydro-2H-pyran-2-carboxylate salts.

    Reduction: Perfluorotetrahydro-2H-pyran-2-methanol or perfluorotetrahydro-2H-pyran-2-aldehyde.

    Substitution: Various substituted perfluorotetrahydro-2H-pyran derivatives.

Scientific Research Applications

Perfluorotetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in the study of fluorinated biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.

    Industry: The compound is used in the production of fluorinated polymers and surfactants, which have applications in coatings, lubricants, and other materials.

Mechanism of Action

The mechanism of action of perfluorotetrahydro-2H-pyran-2-carboxylic acid is largely influenced by the presence of fluorine atoms, which enhance its stability and resistance to chemical reactions. The electron-withdrawing effects of fluorine atoms reduce the reactivity of the carboxylic acid group, making the compound less prone to nucleophilic attack. This property is exploited in various applications where chemical stability is crucial.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorobutanoic acid (PFBA)
  • Perfluorodecanoic acid (PFDA)

Uniqueness

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is unique due to its cyclic structure, which imparts additional stability compared to linear perfluorinated carboxylic acids. The presence of the tetrahydropyran ring also influences its physical and chemical properties, making it distinct from other perfluorinated acids.

Properties

IUPAC Name

2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9O3/c7-2(1(16)17)3(8,9)4(10,11)5(12,13)6(14,15)18-2/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGWKGIWYUWEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336233
Record name 2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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